2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol
Overview
Description
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol typically involves the condensation of 4-(1,3-benzoxazol-2-yl)aniline with 6-bromo-4-chloro-3,5-dimethylsalicylaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The presence of bromine and chlorine atoms in the compound allows for substitution reactions, where these atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potentially enhanced biological activities.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-yl)phenol
- 4-(1,3-benzoxazol-2-yl)aniline
- 6-bromo-4-chloro-3,5-dimethylsalicylaldehyde
Uniqueness
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-bromo-4-chloro-3,5-dimethylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-16(21(27)19(23)13(2)20(12)24)11-25-15-9-7-14(8-10-15)22-26-17-5-3-4-6-18(17)28-22/h3-11,27H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFHGOMSZZWNET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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